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Cat. No.: B195629 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Oxo Citalopram, also known as Citalopram Lactone, is a significant derivative of the well-

known selective serotonin reuptake inhibitor (SSRI) Citalopram.[1][2][3] Its chemical name is 1-

[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile.[2]

While primarily recognized as a process impurity and degradation product of Citalopram, its

synthesis is of interest for reference standard preparation, analytical method development, and

further pharmacological investigation.[1][4] This guide provides an in-depth overview of the

primary synthetic route to 3-Oxo Citalopram from Citalopram via oxidation and explores its

chemical relationship with its parent compound. Although not a conventional intermediate in the

industrial synthesis of Citalopram, its preparation and potential transformations are valuable for

a comprehensive understanding of Citalopram's chemistry.

Synthesis of 3-Oxo Citalopram from Citalopram
The principal and documented method for the preparation of 3-Oxo Citalopram is the

oxidation of the benzylic ether position of the Citalopram molecule. This transformation

converts the dihydroisobenzofuran ring of Citalopram into a lactone (a cyclic ester). A potent

oxidizing agent is required for this conversion, with Jones reagent (a solution of chromium

trioxide in sulfuric acid) being a cited method.[1]
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The reaction involves the oxidation of the benzylic C-H bond at the 3-position of the

dihydroisobenzofuran ring system of Citalopram.

Experimental Protocol: Jones Oxidation of Citalopram
This protocol is based on established procedures for Jones oxidation and specific details

mentioned in patent literature for the synthesis of Citalopram impurities.[1] Caution:

Chromium(VI) compounds are highly toxic and carcinogenic. All operations must be performed

in a certified fume hood with appropriate personal protective equipment.

Materials:

Citalopram (base)

Chromium trioxide (CrO₃)

Concentrated Sulfuric Acid (H₂SO₄)

Acetone (anhydrous)

Isopropyl alcohol

Dichloromethane (or Ethyl Acetate)

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Deionized water

Procedure:

Preparation of Jones Reagent (2.7 M): In a beaker submerged in an ice-water bath, carefully

add 23 mL of concentrated sulfuric acid to 50 mL of deionized water with stirring. To this

acidic solution, slowly add 26.7 g of chromium trioxide in portions, ensuring the temperature
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remains low. Once fully dissolved, dilute the solution with deionized water to a final volume of

100 mL.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping

funnel, dissolve Citalopram (1 equivalent) in anhydrous acetone (e.g., 10-20 mL per gram of

Citalopram). Cool the solution to a temperature between -10 °C and 0 °C using an ice-salt or

dry ice/acetone bath.

Oxidation: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the

stirred Citalopram solution. The rate of addition should be controlled to maintain the reaction

temperature within the specified range of -10 °C to 10 °C.[1] A color change from orange-red

to a greenish precipitate of Cr(III) salts will be observed as the reaction proceeds.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC). Continue stirring at the low temperature until TLC analysis indicates the complete

consumption of the starting Citalopram.

Quenching: Once the reaction is complete, quench any excess Jones reagent by the

dropwise addition of isopropyl alcohol until the orange color disappears and a consistent

green color persists.

Work-up:

Allow the reaction mixture to warm to room temperature.

Remove the acetone under reduced pressure using a rotary evaporator.

To the remaining aqueous slurry, add water and extract the product with a suitable organic

solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

Combine the organic extracts and wash successively with deionized water, saturated

sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude 3-Oxo Citalopram.
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Purification: The crude product can be purified by column chromatography on silica gel using

an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure

3-Oxo Citalopram.

Data Presentation
Parameter Value / Description Reference / Note

Starting Material Citalopram (free base) -

Oxidizing Agent
Jones Reagent (CrO₃ in

H₂SO₄/H₂O)
[1]

Solvent Acetone Aprotic solvent as specified.[1]

Temperature -10 °C to 10 °C [1]

Reagent Ratio
Citalopram to Jones Reagent

(w/w)

1:2 to 1:5 suggested in patent

literature.[1]

Work-up
Solvent extraction (e.g.,

CH₂Cl₂ or EtOAc)

Standard procedure for

isolating organic products.

Purification Column Chromatography

Standard method for

purification of organic

compounds.

Visualization of Synthetic Pathway
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Caption: Synthesis of 3-Oxo Citalopram from Citalopram via Jones oxidation.

Logical Relationships and Potential
Transformations
While 3-Oxo Citalopram is primarily accessed via oxidation, it is chemically plausible to

consider its reduction back to a Citalopram-related structure. The lactone functional group can

be reduced to a cyclic ether. Reagents such as Diisobutylaluminium hydride (DIBAL-H) are

known to reduce lactones. However, the complete reduction of the lactone in 3-Oxo
Citalopram would yield Citalopram itself. This establishes a clear chemical relationship

between the two molecules, even if this reductive pathway is not a standard synthetic route to

Citalopram.
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Caption: Chemical relationship between Citalopram and 3-Oxo Citalopram.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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